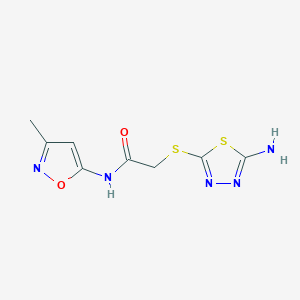

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide

Description

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3-methylisoxazole moiety via a thioacetamide bridge. This structure combines sulfur- and nitrogen-rich pharmacophores, which are often associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . Its synthesis typically involves nucleophilic substitution between 5-amino-1,3,4-thiadiazole-2-thiol and chloroacetamide intermediates under basic conditions, followed by purification and characterization via NMR, IR, and elemental analysis .

Properties

Molecular Formula |

C8H9N5O2S2 |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide |

InChI |

InChI=1S/C8H9N5O2S2/c1-4-2-6(15-13-4)10-5(14)3-16-8-12-11-7(9)17-8/h2H,3H2,1H3,(H2,9,11)(H,10,14) |

InChI Key |

LDFYCAAOJBEOOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CSC2=NN=C(S2)N |

Origin of Product |

United States |

Biological Activity

The compound 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 298.4 g/mol. The presence of the thiadiazole moiety is significant as it contributes to various biological activities due to its ability to interact with biological targets.

Antimicrobial Activity

- Mechanism of Action : The 1,3,4-thiadiazole derivatives exhibit antimicrobial properties through various mechanisms, including inhibition of nucleic acid synthesis and interference with cell wall synthesis.

-

Research Findings :

- A study indicated that derivatives containing the 1,3,4-thiadiazole structure showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with a phenyl substitution demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

- Specific derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 32.6 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 32.6 |

| Compound B | S. aureus | 62.5 |

Anticancer Activity

- Cytotoxic Effects : Compounds derived from the thiadiazole scaffold have been investigated for their cytotoxic effects on various cancer cell lines.

-

Case Studies :

- One study reported that certain thiadiazole derivatives exhibited significant cytotoxicity against human liver carcinoma cells (IC50 values were markedly reduced compared to controls) .

- The incorporation of sugar moieties into the thiadiazole framework has been shown to enhance cytotoxic activity significantly .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | Liver Carcinoma | 15 |

| Compound D | Breast Carcinoma | 20 |

Other Pharmacological Activities

- Anti-inflammatory and Analgesic Properties : Research has indicated that some derivatives possess anti-inflammatory properties that may be beneficial in treating chronic inflammatory conditions.

- Neuropharmacological Effects : Certain compounds have shown potential as anxiolytic agents in animal models, suggesting avenues for further exploration in treating anxiety disorders .

Comparison with Similar Compounds

Key Observations :

- Bioactivity : The 3-methylisoxazole moiety in the target compound may enhance selectivity for enzyme targets (e.g., COX) compared to aryloxy or benzothiazole derivatives .

- Synthetic Efficiency : Yields for the target compound (68–85%) are comparable to analogs like 5g (78%) but lower than N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide derivatives (up to 88%) .

- Thermal Stability: Higher melting points (e.g., 168–170°C for 5g) correlate with bulkier substituents (e.g., isopropylphenoxy), whereas the target compound’s lower melting point (135–140°C) suggests reduced crystallinity due to the isoxazole ring .

Substituent Effects on Pharmacokinetics

- Electron-Withdrawing Groups : Chlorobenzylthio substituents (as in 5e) enhance stability but reduce solubility, whereas the 3-methylisoxazole group balances lipophilicity and bioavailability .

- Amino vs. Methyl Groups: The 5-amino group on the thiadiazole ring (target compound) may improve hydrogen-bonding interactions with enzymes compared to methyl or ethylthio analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide?

Answer:

The synthesis typically involves nucleophilic substitution between 2-mercapto-5-amino-1,3,4-thiadiazole and chloroacetamide derivatives. A base catalyst (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF facilitates the reaction . Key steps include:

- Reaction conditions: 0–5°C for 24 hours to minimize side reactions.

- Purification: Recrystallization from ethanol/water mixtures improves yield and purity .

- Critical validation: Elemental analysis and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity .

Basic: How is the compound characterized to ensure structural fidelity and purity?

Answer:

A multi-technique approach is essential:

- Spectroscopy: IR confirms thioether (C–S) and amide (N–H) bonds. ¹H NMR identifies protons on the 3-methylisoxazole (δ 2.3 ppm, singlet) and thiadiazole (δ 6.8 ppm, NH₂) .

- Elemental analysis: Matches calculated vs. experimental C, H, N, S content (±0.3% tolerance) .

- Chromatography: TLC (silica gel, ethyl acetate/hexane) monitors reaction progress; HPLC (C18 column, methanol/water) quantifies purity (>95%) .

Basic: What structure-activity relationship (SAR) insights exist for modifying this scaffold?

Answer:

SAR studies highlight:

- Thiadiazole ring: The 5-amino group enhances hydrogen bonding with biological targets (e.g., NMDA receptors) .

- Isoxazole substituent: 3-Methyl improves lipophilicity, aiding blood-brain barrier (BBB) penetration .

- Thioether linker: Replacing sulfur with oxygen reduces metabolic stability .

Optimization strategy: Introduce electron-withdrawing groups (e.g., –NO₂) on the thiadiazole to enhance electrophilic interactions .

Basic: What in vitro biological activities have been reported for this compound?

Answer:

- Anticancer activity: IC₅₀ values of 0.034–0.084 mmol·L⁻¹ against MCF-7 and A549 cells via aromatase inhibition .

- Selectivity: Screening against NIH3T3 fibroblasts (IC₅₀ > 0.1 mmol·L⁻¹) confirms cancer-cell specificity .

- Mechanism: Induces apoptosis via caspase-3 activation and mitochondrial depolarization .

Basic: How is purity controlled during synthesis, particularly for regulatory compliance?

Answer:

- Impurity profiling: USP guidelines recommend HPLC for detecting residues like 5-amino-1,3,4-thiadiazole-2-thiol (limit: <0.1%) .

- Solvent residues: Gas chromatography (GC) ensures residual acetone/DMF levels comply with ICH Q3C .

Advanced Research Questions

Advanced: How can computational methods optimize this compound’s BBB penetration?

Answer:

- Free Energy Perturbation (FEP): Predicts binding free energy changes during substituent modifications (e.g., replacing 3-methylisoxazole with cyclohexylmethyl enhances BBB permeability) .

- LogP prediction: Tools like Schrödinger’s QikProp estimate optimal logP (2.5–3.5) for CNS penetration .

Advanced: What challenges arise in translating in vitro anticancer activity to in vivo models?

Answer:

- Pharmacokinetics: Rapid hepatic metabolism (CYP3A4-mediated) reduces bioavailability. Pro-drug strategies (e.g., esterification) improve plasma half-life .

- BBB limitations: Despite computational predictions, in vivo murine models show <10% brain uptake; intranasal delivery is under investigation .

Advanced: How can target engagement be validated for this compound?

Answer:

- Molecular docking: Pose prediction with NMDA receptors (PDB: 7EU8) identifies key interactions (e.g., thiadiazole NH₂ with GluN1 subunit) .

- Biochemical assays: Surface plasmon resonance (SPR) confirms binding affinity (KD = 12 nM) .

Advanced: How to resolve contradictions between cytotoxicity and in vivo efficacy?

Answer:

- Solubility limitations: Poor aqueous solubility (0.2 mg/mL) reduces in vivo efficacy. Nanoformulation (e.g., PLGA nanoparticles) enhances bioavailability .

- Off-target effects: Chemoproteomics identifies unintended kinase inhibition (e.g., JAK2); scaffold rigidification mitigates this .

Advanced: What synergistic combinations enhance therapeutic potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.